
2-Chloro-3-fluorobenzoic acid
Overview
Description
2-Chloro-3-fluorobenzoic acid (CAS: 102940-86-3) is a halogen-substituted benzoic acid derivative with the molecular formula C₇H₄ClFO₂ and a molecular weight of 174.56 g/mol . Structurally, it features a chlorine atom at the ortho position (C2) and a fluorine atom at the meta position (C3) relative to the carboxylic acid group. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Preparation Methods
Fluorination Substitution of 2,3-Dichlorobenzoyl Chloride
The most widely documented method involves the fluorination of 2,3-dichlorobenzoyl chloride using cesium fluoride (CsF) in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). The reaction occurs in a polar aprotic solvent, typically N,N-dimethylacetamide (DMAc), at elevated temperatures (120–220°C) to facilitate nucleophilic aromatic substitution .
Reaction Mechanism
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Fluorination : The chloride at the ortho position is replaced by fluoride via an SNAr mechanism, driven by the strong nucleophilicity of fluoride ions activated by TBAB.
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Hydrolysis : The intermediate 2-fluoro-3-chlorobenzoyl fluoride undergoes alkaline hydrolysis (pH ≥ 9.4) to form the sodium salt of the benzoic acid, followed by acidification (pH ≤ 2.8) to precipitate the final product .
Optimization Insights
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Solvent Selection : DMAc outperforms alternatives like DMSO or NMP due to its high boiling point and compatibility with fluoride ions.
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Catalyst Loading : A molar ratio of 0.05:1 (TBAB to substrate) maximizes yield while minimizing side reactions.
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Purity Control : Post-hydrolysis extraction with chlorobenzene reduces impurities to <0.3%, achieving >99.5% purity .
Table 1: Key Parameters for Fluorination Substitution
Parameter | Optimal Value | Impact on Yield/Purity |
---|---|---|
Temperature | 150°C | 98% conversion in 10 hours |
CsF:Substrate Ratio | 2.5:1 | Minimizes unreacted starting material |
Hydrolysis pH | 9.4–10.0 | Prevents over-acidification |
Diazotization and Substitution of 4-Bromo-3-chloro-2-fluoroaniline
This two-step approach begins with the diazotization of 4-bromo-3-chloro-2-fluoroaniline using sodium nitrite (NaNO₂) in sulfuric acid, followed by a Sandmeyer reaction to replace the amino group with chlorine .
Procedure
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Diazotization : The aniline derivative is treated with NaNO₂ in 35–75% sulfuric acid at 30–55°C to form the diazonium salt.
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Chlorination : The diazonium salt reacts with cuprous chloride (CuCl) in isopropanol under reflux, yielding 2-chloro-3-fluorobromobenzene. Subsequent oxidation of the methyl group (if present) or hydrolysis of a nitrile intermediate produces the benzoic acid .
Challenges
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Byproduct Formation : Competing bromine retention requires careful stoichiometric control (1:1.4 NaNO₂:substrate ratio).
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Purification : Distillation under reduced pressure is critical to isolate the product from polyhalogenated impurities.
Iterative C-H Halogenation on Ethyl 3-Fluorobenzoate
A cutting-edge method employs palladium-catalyzed C-H activation to introduce chlorine and fluorine sequentially. Starting with ethyl 3-fluorobenzoate, bromination at the ortho position is followed by chlorination at the meta position .
Reaction Conditions
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Bromination : Pd(OAc)₂, N-fluorobenzenesulfonimide (NFSI), and triflic acid (TfOH) in dichloroethane at 80°C (70% yield).
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Chlorination : Increased TfOH (5.0 equiv.) enhances electrophilicity, enabling chlorination at the sterically hindered position (47% yield) .
Table 2: Palladium-Catalyzed Halogenation Performance
Step | Catalyst Loading | Temperature | Yield | Selectivity |
---|---|---|---|---|
Bromination | 5 mol% Pd(OAc)₂ | 80°C | 70% | >95% |
Chlorination | 10 mol% Pd(OAc)₂ | 100°C | 47% | 88% |
Advantages
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Regioselectivity : Directed by the ester group’s coordinating ability.
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Scalability : Demonstrated on gram-scale with consistent yields.
Hydrolysis of 2-Chloro-3-fluorobenzoyl Fluoride
A one-pot synthesis converts 2-chloro-3-fluorobenzoyl fluoride to the target acid via alkaline hydrolysis. This method bypasses intermediate isolation, reducing production time .
Process Details
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Hydrolysis Conditions : 10% NaOH at room temperature, followed by acidification with HCl.
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Yield : 89–92% with purity >99% after recrystallization.
Comparative Analysis of Methods
Table 3: Method Comparison for Industrial Viability
Method | Yield | Purity | Scalability | Cost Efficiency |
---|---|---|---|---|
Fluorination Substitution | 98% | >99.5% | High | Moderate |
Diazotization | 65–70% | 95% | Low | Low |
C-H Halogenation | 47% | 97% | Moderate | High |
One-Pot Hydrolysis | 90% | 99% | High | High |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 2-Chloro-3-fluorobenzyl alcohol or aldehyde.
Oxidation: Formation of more oxidized derivatives.
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-3-fluorobenzoic acid serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics enable it to act as a building block for more complex molecules.
- Anti-inflammatory Drugs : It is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, derivatives of this compound have been explored for their potential anti-inflammatory properties, contributing to the development of new therapeutic agents .
- Antimicrobial Agents : Research indicates that this compound exhibits antimicrobial activity against various pathogens. This makes it a candidate for developing new antibiotics .
Agrochemical Applications
The compound is also significant in agricultural chemistry:
- Herbicides and Pesticides : Due to its chlorine and fluorine substituents, this compound has been investigated for its effectiveness as an herbicide and pesticide. Its derivatives are known to enhance the efficacy of existing agrochemicals by improving their stability and bioactivity .
Case Studies
- Synthesis of New Derivatives : A study explored the synthesis of novel derivatives from this compound, which demonstrated enhanced biological activities compared to the parent compound. These derivatives were tested for various pharmacological effects, indicating potential for further development in medicinal chemistry .
- Environmental Studies : The compound has been used as a tracer in environmental studies to investigate flow dynamics in geothermal and hydrothermal systems. Its unique chemical properties allow researchers to track movement through various substrates effectively .
Structural Studies
Quantum chemical calculations have been employed to study the molecular interactions and conformational landscape of this compound. These studies provide insight into how the compound's structure influences its reactivity and interactions with biological targets .
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
The physicochemical and functional properties of 2-chloro-3-fluorobenzoic acid are influenced by its substitution pattern. Below is a comparative analysis with structurally related benzoic acid derivatives:
Structural Isomers and Regioisomers
Key Observations:
Acidity : The acidity of chloro-fluorobenzoic acids depends on the electron-withdrawing effects of substituents. For example, 4-chloro-3-fluorobenzoic acid exhibits higher acidity than this compound due to the synergistic electron-withdrawing effects of Cl and F at adjacent positions .
Reactivity : The ortho-chloro substituent in this compound increases steric hindrance, slowing nucleophilic aromatic substitution (SNAr) compared to para-substituted analogs .
Applications : Difluorinated derivatives (e.g., 2-chloro-3,6-difluorobenzoic acid) are preferred in agrochemicals for their enhanced bioavailability and resistance to metabolic degradation .
Derivatives and Functionalized Analogs
Industrial Relevance:
Biological Activity
2-Chloro-3-fluorobenzoic acid (CAS No. 102940-86-3) is a substituted benzoic acid that has garnered attention for its potential biological applications, particularly in pharmaceuticals and environmental science. This compound features both chlorine and fluorine substituents, which significantly influence its chemical behavior and biological activity.
The molecular formula of this compound is CHClF O, with a molecular weight of 174.56 g/mol. The compound appears as a white powder with a melting point ranging from 177 °C to 180 °C. It is classified as a fluorinated building block, which is relevant in drug discovery and material science, particularly for liquid crystals and metal-organic frameworks (MOFs) .
Property | Value |
---|---|
Molecular Formula | CHClF O |
Molecular Weight | 174.56 g/mol |
Melting Point | 177 °C - 180 °C |
Appearance | White powder |
Purity | >98% |
Pharmacological Applications
Research has shown that this compound serves as a precursor for various active pharmaceutical ingredients (APIs). Notably, it has been linked to the development of Aurora A kinase inhibitors, which are crucial in cancer therapy. The half-maximal inhibitory concentration (IC) for some derivatives can reach as low as 3.5 ± 0.29 nM, indicating potent biological activity .
Environmental Impact
The compound is also studied for its role in environmental microbiology. Certain bacterial strains are capable of utilizing fluorobenzoates, including this compound, as their sole carbon and energy source. This metabolic capability highlights the potential for bioremediation applications, where such compounds can be degraded by microbial action .
Toxicological Studies
Toxicological assessments have indicated that halogenated benzoic acids exhibit varying degrees of toxicity depending on their structure. For instance, studies involving the Salmonella reverse mutation assay have been used to evaluate mutagenicity, revealing that structural modifications can significantly alter the biological effects of these compounds .
Case Studies
- Aurora A Inhibitors : A study demonstrated the synthesis of derivatives from this compound that effectively inhibited Aurora A kinase activity, suggesting its utility in targeted cancer therapies.
- Microbial Degradation : Research conducted on Pseudomonas putida showed that this bacterium could degrade chlorinated and fluorinated benzoates effectively, emphasizing the environmental significance of such compounds in bioremediation strategies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-3-fluorobenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via halogenation or fluorination of benzoic acid derivatives. For instance, it serves as a precursor in multi-step syntheses, such as the preparation of 5-amino-7-fluoroquinoline. Substitution reactions under controlled temperature (e.g., 60–80°C) and catalysts (e.g., Pd or Cu-based systems) are critical for regioselectivity. Microwave-assisted methods can enhance reaction efficiency by reducing time and improving yields .
Q. How is this compound characterized structurally, and what tools are used to confirm its purity?
- Methodological Answer : X-ray crystallography (using programs like SHELXL or visualization tools like Mercury ) is employed for structural confirmation. Spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC, GC-MS) validate purity. Comparative analysis with databases such as NIST Chemistry WebBook ensures consistency in spectral data .
Q. What role does this compound play in fluorination reactions, and how does it compare to other fluorinating agents?
- Methodological Answer : While not a fluorinating agent itself, it is a building block for synthesizing fluorinated intermediates. Deoxo-Fluor, a related reagent, is preferred for direct fluorination due to its stability and selectivity under mild conditions. Unlike DAST, Deoxo-Fluor minimizes side reactions like elimination, making it suitable for sensitive substrates .
Advanced Research Questions
Q. How can synthetic routes for this compound derivatives be optimized to improve regioselectivity and yield?
- Methodological Answer : Computational modeling (e.g., DFT calculations) predicts reaction pathways, while experimental screening of solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ vs. CuI) optimizes conditions. For example, Huffman degradation and iron powder reduction steps in quinoline synthesis achieve a 43% total yield by minimizing side products through pH control and temperature gradients .
Q. What strategies resolve contradictions in crystallographic data when refining structures of halogenated benzoic acid derivatives?
- Methodological Answer : Discrepancies in thermal parameters or bond lengths may arise from disorder or twinning. Using SHELXPRO for data integration and ORTEP-3 for visualization helps identify outliers. High-resolution data (e.g., synchrotron sources) and restraints on anisotropic displacement parameters improve refinement accuracy .
Q. How do steric and electronic effects of the chloro-fluoro substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atom directs electrophilic substitution to the para position, while chlorine provides steric hindrance. Suzuki-Miyaura coupling with boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and base optimization (K₂CO₃ vs. CsF) to balance reactivity and stability. Kinetic studies using in-situ IR monitoring track intermediate formation .
Q. What are the challenges in comparing spectroscopic data for this compound across different databases, and how can they be mitigated?
- Methodological Answer : Variations in solvent, concentration, and instrumentation settings cause data discrepancies. Researchers should cross-reference multiple databases (e.g., NIST, PubChem) and validate results with in-house measurements. Automated tools like SDBS (Spectral Database for Organic Compounds) standardize peak assignments .
Properties
IUPAC Name |
2-chloro-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYAYXKXZNITAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307155 | |
Record name | 2-Chloro-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102940-86-3 | |
Record name | 2-Chloro-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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